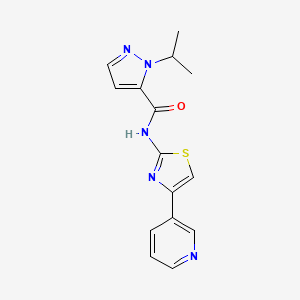

1-isopropyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

Description

This compound features a pyrazole core substituted with an isopropyl group at the 1-position and a carboxamide linkage to a thiazole ring. The thiazole moiety is further functionalized with a pyridin-3-yl group at the 4-position (Figure 1). Its hybrid structure integrates heterocyclic motifs (pyrazole, thiazole, pyridine), which are common in bioactive molecules targeting enzymes, receptors, or microbial pathogens.

Properties

IUPAC Name |

2-propan-2-yl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS/c1-10(2)20-13(5-7-17-20)14(21)19-15-18-12(9-22-15)11-4-3-6-16-8-11/h3-10H,1-2H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTRHTIKKZVAIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Thiazole Ring Synthesis: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.

Coupling of Rings: The pyrazole and thiazole rings are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the thiazole-pyrazole intermediate reacts with a pyridine derivative.

Final Amidation: The final step involves the amidation reaction to introduce the isopropyl group, typically using isopropylamine and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing thiazole and pyrazole moieties. For instance, the compound has been evaluated for its efficacy against various cancer cell lines.

Case Study: Antitumor Activity

In a study evaluating thiazole-pyridine hybrids, derivatives similar to 1-isopropyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide demonstrated significant growth inhibition against multiple cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). The study reported an IC₅₀ value of 5.71 μM for one derivative, indicating potent anticancer activity compared to standard treatments like 5-fluorouracil, which had an IC₅₀ of 6.14 μM .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, as many pyrazole derivatives have shown the ability to inhibit inflammatory pathways.

Case Study: Inhibition of Inflammatory Pathways

Research indicates that pyrazole-based compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The structure of 1-isopropyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide may enhance its binding affinity to these targets, leading to reduced inflammation and pain relief .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications on the thiazole or pyrazole rings can significantly alter biological activity.

Table: Structure–Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Substituents on Thiazole | Enhanced anticancer activity |

| Variations in Pyrazole | Altered kinase inhibition potency |

Mechanism of Action

The mechanism of action of 1-isopropyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Based Carboxamide Derivatives

Key Analogs from (Iranian Journal of Pharmaceutical Research, 2021):

Compounds 4d–4i share the 4-(pyridin-3-yl)thiazol-2-yl scaffold but differ in their amide substituents (Table 1). For example:

- 4d: 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide.

- 4f: 3,4-Dichloro-N-(5-((i-propyl(methyl)amino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide.

Key Differences :

- The pyrazole carboxamide in the target compound may confer enhanced conformational flexibility compared to rigid benzamide derivatives.

- The absence of a C5 substituent on the thiazole (vs. morpholinomethyl in 4d) could reduce steric hindrance, improving binding to flat enzymatic pockets.

Pyridinyl-Thiazole Carboxamides ()

Synthetic analogs like 3a–s in feature 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides.

Key Differences :

- The pyridin-3-yl group (vs. pyridin-4-yl) alters electronic properties and binding orientation.

- C2 vs. C5 carboxamide positioning affects spatial arrangement in target binding sites.

Superoxide Inhibitors ()

A structurally distinct thiophene-thiazole hybrid (IC50 = 6.2 μM) demonstrated superoxide inhibition. While the target compound lacks a thiophene ring, its thiazole-pyridine core may similarly interact with redox-active enzymes.

Agricultural Fungicides ()

The patent describes thiazole-isoxazole hybrids (e.g., 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one) as fungicides.

| Feature | Target Compound | Patent Compound |

|---|---|---|

| Core Heterocycles | Pyrazole-thiazole-pyridine | Thiazole-isoxazole-piperidine |

| Application | Presumed therapeutic (unconfirmed) | Agricultural fungicide |

Key Insight : The pyridine and pyrazole groups in the target compound may favor human therapeutic targets (e.g., kinases) over fungal enzymes.

Biological Activity

1-Isopropyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide, with CAS number 1203325-58-9, is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other relevant pharmacological profiles.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 313.4 g/mol. The structure includes a pyrazole core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H15N5OS |

| Molecular Weight | 313.4 g/mol |

| CAS Number | 1203325-58-9 |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Various derivatives of pyrazole compounds have been shown to exhibit significant cytotoxicity against different cancer cell lines.

Case Studies and Findings

- Cytotoxicity Against Cancer Cell Lines : A study reported that pyrazole derivatives demonstrated satisfactory potential against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating effective inhibition at micromolar concentrations. For instance, compounds from similar classes exhibited IC50 values of 3.79 µM for MCF7 cells, suggesting a promising anticancer profile .

- Mechanism of Action : The mechanism through which these compounds exert their effects often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation. For example, some derivatives have been noted to inhibit Aurora-A kinase, which is vital for mitosis, thus leading to apoptosis in cancer cells .

- Comparative Efficacy : In comparative studies, certain pyrazole derivatives showed enhanced activity compared to standard chemotherapeutics like doxorubicin, indicating their potential as alternative therapeutic agents .

Anti-inflammatory Activity

In addition to their anticancer properties, pyrazole compounds are recognized for their anti-inflammatory effects.

Research Insights

- Inhibition of Pro-inflammatory Cytokines : Certain studies have indicated that pyrazole derivatives can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, specific compounds demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM .

- Potential Applications : These anti-inflammatory properties suggest that the compound could be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

Summary of Biological Activities

The following table summarizes the biological activities observed for 1-isopropyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide and related compounds:

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-isopropyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via condensation of pyrazole-5-carboxylic acid derivatives with substituted thiazole amines. Key steps include using polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base to facilitate nucleophilic substitution (amide bond formation) . Optimization may involve temperature control (room temperature vs. reflux) and stoichiometric adjustments of reactants (1.1–1.2 eq. of alkyl halides or amines) to minimize side products. Purity can be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions, particularly the isopropyl group (δ ~1.2–1.4 ppm for CH₃ and δ ~3.5–4.0 ppm for the CH proton) and pyridinyl-thiazole moiety (aromatic protons in δ 7.0–9.0 ppm). Infrared (IR) spectroscopy confirms the carboxamide C=O stretch (~1650–1680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak .

Q. How can researchers assess the solubility and stability of this compound in biological assay buffers?

- Methodological Answer : Solubility can be tested in DMSO (common stock solvent) followed by dilution in PBS or cell culture media. Dynamic Light Scattering (DLS) monitors aggregation. Stability studies involve HPLC analysis after incubation at 37°C in buffer for 24–72 hours. For hygroscopic compounds, lyophilization and storage under inert gas are recommended .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory bioactivity data across different assays (e.g., enzyme inhibition vs. cell-based results)?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, redox environment) or off-target effects. Cross-validate using orthogonal assays:

- Enzyme inhibition : Use purified target enzymes (e.g., kinases) with ATP/NADPH-coupled detection.

- Cell-based assays : Include isogenic cell lines (wild-type vs. target-knockout) to confirm specificity.

Statistical tools (e.g., Bland-Altman plots) quantify variability .

Q. How can molecular docking studies guide the rational design of analogs with improved target binding?

- Methodological Answer : Dock the compound into crystal structures of target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. Focus on key interactions:

- Hydrogen bonding between the carboxamide and catalytic residues.

- π-π stacking of the pyridinyl-thiazole with hydrophobic pockets.

Validate predictions with mutagenesis (e.g., alanine scanning) .

Q. What approaches are recommended for elucidating structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer : Synthesize analogs with systematic substitutions:

- Pyrazole ring : Replace isopropyl with bulkier groups (e.g., cyclopropyl) to test steric effects.

- Thiazole moiety : Introduce electron-withdrawing groups (e.g., NO₂) to modulate π-π interactions.

Use multivariate analysis (e.g., PCA) to correlate structural features with activity .

Q. How should researchers address low reproducibility in synthetic yields during scale-up?

- Methodological Answer : Conduct Design of Experiments (DoE) to identify critical parameters (e.g., mixing efficiency, temperature gradients). Use inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring. Purification via flash chromatography or recrystallization improves consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.